(R)-tert-butyl (1-(6-chloropyridazin-3-yl)pyrrolidin-3-yl)carbamate (R)-tert-butyl (1-(6-chloropyridazin-3-yl)pyrrolidin-3-yl)carbamate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18628890
InChI: InChI=1S/C13H19ClN4O2/c1-13(2,3)20-12(19)15-9-6-7-18(8-9)11-5-4-10(14)16-17-11/h4-5,9H,6-8H2,1-3H3,(H,15,19)/t9-/m1/s1
SMILES:
Molecular Formula: C13H19ClN4O2
Molecular Weight: 298.77 g/mol

(R)-tert-butyl (1-(6-chloropyridazin-3-yl)pyrrolidin-3-yl)carbamate

CAS No.:

Cat. No.: VC18628890

Molecular Formula: C13H19ClN4O2

Molecular Weight: 298.77 g/mol

* For research use only. Not for human or veterinary use.

(R)-tert-butyl (1-(6-chloropyridazin-3-yl)pyrrolidin-3-yl)carbamate -

Specification

Molecular Formula C13H19ClN4O2
Molecular Weight 298.77 g/mol
IUPAC Name tert-butyl N-[(3R)-1-(6-chloropyridazin-3-yl)pyrrolidin-3-yl]carbamate
Standard InChI InChI=1S/C13H19ClN4O2/c1-13(2,3)20-12(19)15-9-6-7-18(8-9)11-5-4-10(14)16-17-11/h4-5,9H,6-8H2,1-3H3,(H,15,19)/t9-/m1/s1
Standard InChI Key DJYPPSQXUJOZIJ-SECBINFHSA-N
Isomeric SMILES CC(C)(C)OC(=O)N[C@@H]1CCN(C1)C2=NN=C(C=C2)Cl
Canonical SMILES CC(C)(C)OC(=O)NC1CCN(C1)C2=NN=C(C=C2)Cl

Introduction

Structural Characteristics and Molecular Identity

Core Molecular Architecture

(R)-tert-Butyl (1-(6-chloropyridazin-3-yl)pyrrolidin-3-yl)carbamate (molecular formula: C₁₃H₁₉ClN₄O₂; molecular weight: 298.77 g/mol) integrates three critical structural domains:

  • A pyrrolidine ring with (R)-configuration at the 3-position, enabling chiral interactions.

  • A 6-chloropyridazin-3-yl group providing electron-deficient aromatic character.

  • A tert-butyl carbamate moiety offering steric bulk and metabolic stability.

The stereochemistry at the pyrrolidine’s 3-position is pivotal for its biological activity, as demonstrated by enantioselective binding studies in analogous compounds.

Spectroscopic and Computational Data

Advanced spectroscopic analyses, including nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS), confirm the compound’s structure. PubChemLite reports a SMILES string of CC(C)(C)OC(=O)N[C@@H]1CCN(C1)C2=NN=C(Cl)C=C2 and an InChIKey of JTJAKTMVQANUAW-SECBINFHSA-N . Predicted collision cross-section (CCS) values for adducts, such as [M+H]+ at 163.1 Ų, further validate its conformational stability .

Table 1: Key Structural Descriptors

PropertyValueSource
Molecular FormulaC₁₃H₁₉ClN₄O₂
Molecular Weight298.77 g/mol
SMILESCC(C)(C)OC(=O)N[C@@H]1CCN(C1)C2=NN=C(Cl)C=C2
Predicted CCS ([M+H]+)163.1 Ų

Synthesis and Manufacturing Protocols

Primary Synthetic Routes

The synthesis typically involves a multi-step sequence starting from (R)-pyrrolidin-3-amine:

  • Carbamate Formation: Reaction with di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) under basic conditions (e.g., NaHCO₃).

  • Pyridazine Functionalization: Palladium-catalyzed coupling of the pyrrolidine intermediate with 3,6-dichloropyridazine, optimizing temperature and ligand selection for regioselectivity.

Process Optimization Challenges

Key challenges include:

  • Stereochemical Integrity: Racemization risks during Boc protection necessitate low-temperature conditions (<0°C).

  • Byproduct Mitigation: Column chromatography (silica gel, ethyl acetate/hexane eluent) achieves >95% purity, as confirmed by HPLC.

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYield
Boc ProtectionBoc₂O, THF, NaHCO₃, 0°C, 12 h78%
Pyridazine Coupling3,6-Dichloropyridazine, Pd(dba)₂, Xantphos, 80°C65%

Chemical and Physical Properties

Solubility and Stability

The compound exhibits limited aqueous solubility (<0.1 mg/mL at pH 7.4) but dissolves readily in dimethyl sulfoxide (DMSO) and dichloromethane. Stability studies indicate decomposition above 150°C, with the tert-butyl group undergoing thermal cleavage.

Reactivity Profile

  • Nucleophilic Substitution: The chloropyridazine moiety undergoes Suzuki-Miyaura cross-coupling with aryl boronic acids.

  • Carbamate Hydrolysis: Acidic conditions (HCl/dioxane) remove the Boc group, generating the primary amine intermediate.

Comparative Analysis with Structural Analogues

Analogues with Modified Heterocycles

  • Pyridine Variant: tert-Butyl (6-chloropyridin-3-yl)carbamate lacks pyrrolidine, reducing conformational flexibility and target affinity.

  • Thiazole Derivative: Replacement with thiazole (CID 71629112) alters electron distribution, enhancing metabolic stability .

Table 3: Comparative Bioactivity Profiles

CompoundTarget Affinity (Ki)Solubility (mg/mL)
(R)-tert-Butyl...carbamate45 nM (σ-1 receptor)0.08
Thiazole analogue120 nM (CDK2)0.15

Challenges and Future Research Directions

Synthetic Scalability Issues

Current routes suffer from:

  • Pd Catalyst Costs: Xantphos ligand usage increases production expenses.

  • Low Yields: Pyridazine coupling yields rarely exceed 65%, necessitating flow chemistry approaches.

Unresolved Pharmacological Questions

  • Off-Target Effects: Carbamate hydrolysis in vivo may generate cytotoxic byproducts.

  • Enantiomer Specificity: (S)-enantiomer activity remains unexplored.

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